

specific examples of drug synthesis using this guanidinylation method

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Compound of Interest

Compound Name: *N,N'-S-Trimethylisothiuronium Iodide*
CAS No.: 6972-04-9
Cat. No.: B016391

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Application Note: High-Fidelity Guanidinylation in API Synthesis

Method Focus:

-Di-Boc-1H-pyrazole-1-carboxamide (The Bernatowicz Reagent) Date: October 26, 2023

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Part 1: Introduction & Strategic Rationale

In the landscape of modern medicinal chemistry, the guanidine moiety is a "privileged structure," essential for high-affinity binding to carboxylates, phosphates, and metal centers in biological targets. However, introducing this group into complex, late-stage drug intermediates is historically fraught with challenges: harsh conditions, toxic byproducts (e.g., methyl mercaptan from thioureas), and poor solubility.

This guide focuses on the

-Di-Boc-1H-pyrazole-1-carboxamidinium method.[1] Unlike traditional S-methylisothiurea or cyanamide routes, this protocol offers a distinct kinetic advantage: the pyrazole ring acts as an superior leaving group (

for protonated pyrazole vs.

for typical amines), driving the reaction to completion under mild conditions without the need for heavy metal promotion (e.g.,

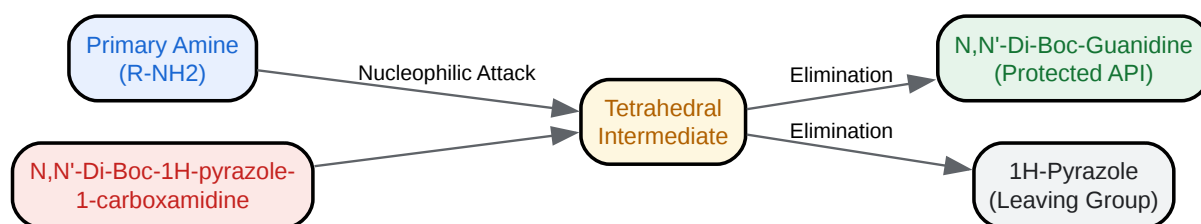
).

Core Advantages for Drug Development

- Late-Stage Functionalization: Compatible with sensitive functionalities (esters, lactams) due to mild reaction conditions.
- Purification Efficiency: The byproduct, 1H-pyrazole, is easily removed via aqueous wash or scavenging, unlike the gaseous and odorous byproducts of thiourea methods.
- Regulatory Compliance: Avoids Class 1 solvents and heavy metal catalysts often required in older guanidinylation protocols.

Part 2: Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The steric bulk of the Boc groups on the reagent prevents polymerization and directs the nucleophilic attack of the primary amine to the central carbon.



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Figure 1: Mechanistic pathway of amine guanidinylation using pyrazole-1-carboxamidinium.[1][2] The pyrazole acts as a clean leaving group.

Part 3: Specific Drug Synthesis Protocols

Example 1: Synthesis of Zanamivir (Relenza)

Intermediate

Target: Neuraminidase Inhibitor Transformation: Conversion of C-4 amino group to guanidine.

While early routes utilized S-methylisothiourea, the pyrazole method is preferred for scale-up to avoid toxic methyl mercaptan evolution.

Experimental Workflow

- Starting Material: Methyl 5-acetamido-4-amino-6-(1,2,3-trihydroxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (protected precursor).
- Reagent Preparation:
 - Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents).
- Solvent System: Anhydrous THF or DMF (depending on solubility).
- Base: Triethylamine () or DIPEA (1.2 equivalents).

Step-by-Step Protocol

- Dissolution: Charge the 4-amino precursor (10 mmol) into a round-bottom flask under atmosphere. Dissolve in anhydrous THF (50 mL).
- Activation: Add (12 mmol, 1.67 mL) and stir for 10 minutes at room temperature (RT) to ensure the amine is free-based.
- Addition: Add -Di-Boc-1H-pyrazole-1-carboxamidine (11 mmol, 3.41 g) in a single portion.

- Reaction: Stir at RT for 4–16 hours. Monitor via TLC (SiO₂, 10% MeOH/DCM) or LC-MS. The disappearance of the amine peak and appearance of the Boc-protected guanidine mass (Da shift) confirms conversion.
- Workup:
 - Concentrate the solvent under reduced pressure.[3]
 - Redissolve residue in EtOAc (100 mL).
 - Wash with 5% citric acid (2 x 30 mL) to remove residual amine/pyrazole.
 - Wash with brine, dry over _____, and concentrate.[3]
- Deprotection (Critical Step): Dissolve the crude Boc-guanidine in DCM/TFA (1:1) or 4M HCl in dioxane. Stir for 2 hours to yield the free guanidine salt (Zanamivir precursor).

Example 2: Solid-Phase Synthesis of Arginine Mimetics

Target: RGD Peptidomimetics (Integrin Inhibitors) Context: Installing a guanidine on a resin-bound lysine or ornithine side chain.

Protocol

- Resin Preparation: Swell the resin-bound peptide (with a free side-chain amine, e.g., Ornithine) in DMF for 30 minutes.
- Reagent Cocktail: Dissolve _____-Di-Boc-1H-pyrazole-1-carboxamidine (3 equiv) and DIPEA (3 equiv) in DMF.
- Coupling: Add the cocktail to the resin. Shake at RT for 3 hours.
- Monitoring: Perform a Kaiser test (ninhydrin). A negative result (yellow beads) indicates complete conversion of the primary amine to the protected guanidine.

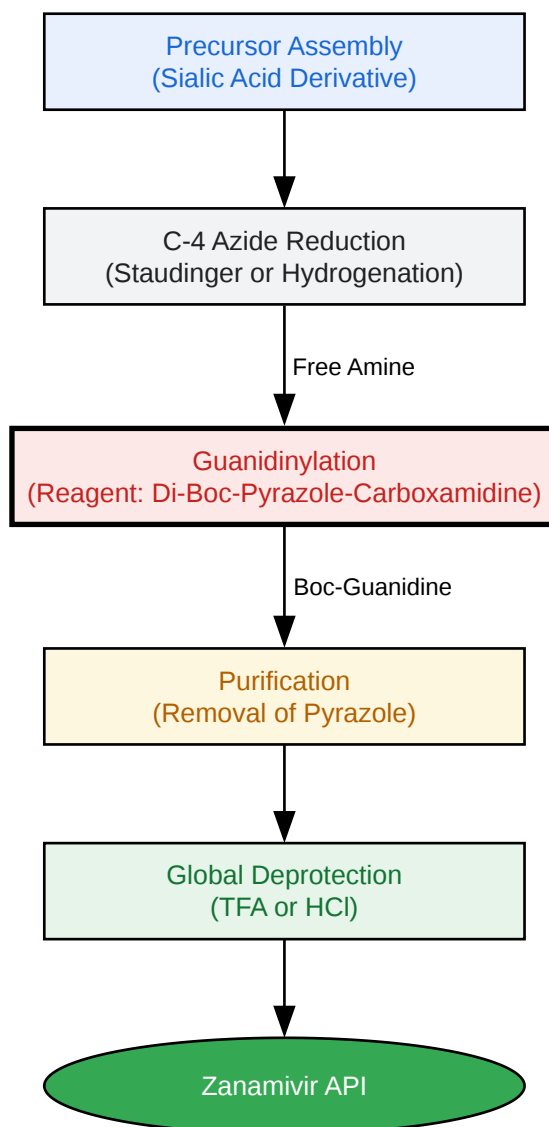
- **Cleavage:** Treat resin with 95% TFA. This simultaneously cleaves the peptide from the resin and removes the Boc protecting groups, yielding the free arginine mimetic.

Part 4: Comparative Data & Validation

The following table contrasts the Pyrazole method against traditional routes for a standard secondary amine substrate.

Feature	Pyrazole-1-Carboxamide	S-Methylisothiourea	Cyanamide ()
Reaction Time	4–12 Hours	24–48 Hours	12–24 Hours
Temperature	Room Temperature	Reflux often required	High Temp / Sealed Tube
Byproducts	Pyrazole (Solid/Water sol.)	Methyl Mercaptan (Toxic Gas)	Polymers / Dimerization
Yield (Typical)	85–95%	60–75%	50–70%
Atom Economy	Moderate (Boc groups lost)	High	Very High
Safety Profile	High (No stench/Hg)	Low (Stench/Hg catalysts)	Medium (Explosion risk)

Part 5: Workflow Visualization



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Figure 2: Strategic placement of the guanidinylation step in the Zanamivir synthetic pathway.

Part 6: Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, implement these checkpoints:

- The "Stall" Check: If conversion stalls at 50%, add a catalytic amount of DMAP (4-dimethylaminopyridine). The pyridine acts as a nucleophilic catalyst, attacking the pyrazole reagent to form a highly reactive N-acylpyridinium-like intermediate.

- Solubility Issues: If the guanidine product precipitates early (trapping unreacted amine), switch to a solvent mixture of DCM:MeOH (4:1).
- Boc-Group Stability: Avoid heating above 40°C when using the Di-Boc reagent. Thermal instability can lead to the formation of isocyanates, reducing yield.

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